molecular formula C13H11N3O B13874158 N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B13874158
M. Wt: 225.25 g/mol
InChI Key: WITQGRQQRVDMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an aniline group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and ionic liquids suggests that scalable and environmentally benign methods could be developed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition leads to reduced collagen production, which is beneficial in treating fibrotic conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is unique due to its specific combination of an oxazole ring fused to a pyridine ring with an aniline group

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

InChI

InChI=1S/C13H11N3O/c1-14-10-5-2-4-9(8-10)13-16-12-11(17-13)6-3-7-15-12/h2-8,14H,1H3

InChI Key

WITQGRQQRVDMII-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.